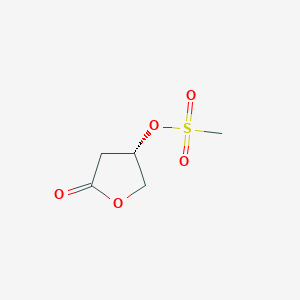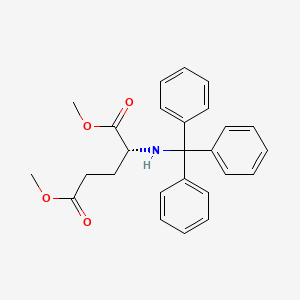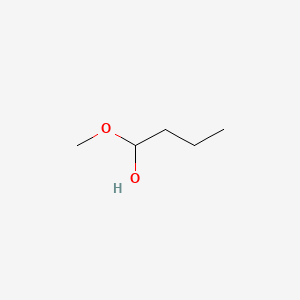![molecular formula C14H21AsSn B12557712 Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane CAS No. 192649-64-2](/img/structure/B12557712.png)
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is a chemical compound with the molecular formula C14H21AsSn This compound is notable for its unique structure, which includes both arsenic and tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane typically involves the reaction of trimethylstannyl derivatives with arsenic-containing compounds. One common method includes the use of trimethylstannylindene as a starting material, which reacts with dimethylarsine under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic and tin.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or organometallic reagents are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3) and tin oxides (e.g., SnO2).
Reduction: Lower oxidation state compounds of arsenic and tin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannyl Arylboronates: These compounds share the trimethylstannyl group and are used in similar synthetic applications.
Dimethylarsine Derivatives: Compounds containing dimethylarsine groups exhibit similar reactivity and applications.
Uniqueness
Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is unique due to the presence of both arsenic and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.
Propriétés
Numéro CAS |
192649-64-2 |
|---|---|
Formule moléculaire |
C14H21AsSn |
Poids moléculaire |
382.95 g/mol |
Nom IUPAC |
dimethyl-(1-trimethylstannylinden-1-yl)arsane |
InChI |
InChI=1S/C11H12As.3CH3.Sn/c1-12(2)11-8-7-9-5-3-4-6-10(9)11;;;;/h3-8H,1-2H3;3*1H3; |
Clé InChI |
WIGKVJRURVLIFZ-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C1(C=CC2=CC=CC=C21)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)



![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

